Torasemide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Torasemid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Umfangreiche Untersuchungen zur Wirksamkeit bei der Behandlung von Herzinsuffizienz, Bluthochdruck und Ödemen.
Industrie: Verwendung bei der Formulierung von Diuretika und bei der Entwicklung neuer pharmazeutischer Verbindungen.
5. Wirkmechanismus
Torasemid wirkt durch Hemmung des Na+/K+/2Cl- Co-Transporters im dicken aufsteigenden Schenkel der Henle-Schleife in den Nieren. Diese Hemmung reduziert die Rückresorption von Natrium-, Kalium- und Chloridionen, was zu einer erhöhten Ausscheidung von Wasser und Elektrolyten führt. Dieser diuretische Effekt trägt dazu bei, die Flüssigkeitsüberlastung bei Erkrankungen wie Herzinsuffizienz und Ödemen zu reduzieren . Das molekulare Ziel von Torasemid ist die Chlorid-Bindungsstelle des Co-Transporters .
Ähnliche Verbindungen:
Furosemid: Ein weiteres Schleifendiuretikum mit einer kürzeren Wirkdauer im Vergleich zu Torasemid.
Bumetanid: Ein Schleifendiuretikum mit ähnlichen Mechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Ethacrynsäure: Ein Schleifendiuretikum, das keine Sulfonamidgruppe enthält, wodurch es für Patienten mit Sulfonamidallergien geeignet ist.
Einzigartigkeit von Torasemid: Torasemid ist unter den Schleifendiuretika einzigartig aufgrund seiner längeren Wirkdauer und höheren Bioverfügbarkeit. Es ist auch mit einem geringeren Risiko für eine erneute Hospitalisierung wegen Herzinsuffizienz und verbesserten Langzeitergebnissen im Vergleich zu Furosemid verbunden .
Wirkmechanismus
Target of Action
Torasemide, a high-ceiling loop diuretic , primarily targets the Na+/K+/Cl- pump located on the luminal cell membrane surface in the medullary thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium, potassium, and chloride ions, which is a key process in the regulation of body fluid balance and blood pressure .
Mode of Action
This compound exerts its diuretic effect by inhibiting the Na+/K+/Cl- pump . It binds to a chloride ion-binding site of the transport molecule, thereby reducing the reabsorption of these ions . This inhibition leads to an increase in the excretion of water and electrolytes, such as sodium, from the kidneys , which helps to reduce excess fluid buildup in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium-chloride cotransport in the thick ascending loop of Henle . By inhibiting this cotransporter, this compound disrupts the countercurrent multiplier system, leading to decreased ability of the kidneys to concentrate urine . This results in increased urine production and decreased fluid accumulation in the body .
Pharmacokinetics
This compound is well absorbed and yields a bioavailability of about 80% in healthy individuals, even higher in patients with edema . This is roughly double that of the ‘classical’ loop diuretic furosemide . This compound is highly bound to protein (99%) as is furosemide . The volume of distribution of this compound was determined as 0.2 L/kg . This compound undergoes extensive hepatic metabolism; only 20% of the parent drug is recovered unchanged in the urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of this compound can be affected by the patient’s physiological condition, such as liver or kidney function . In patients with chronic renal failure, the renal clearance of this compound decreased in proportion to the decrease of the patients’ glomerular filtration rate . Similarly, in patients with liver disease, the total plasma clearance of this compound was reduced, yielding an increase in elimination half-life . Therefore, the patient’s physiological condition must be taken into account when considering the dosage and potential effects of this compound.
Safety and Hazards
Zukünftige Richtungen
Torasemide has been found to be effective in the treatment of mild to moderate essential hypertension and of oedematous conditions which require diuretic therapy . Further studies are now required to confirm the long term efficacy and tolerability of this compound, and to investigate the place of the drug in therapy relative to cardiovascular agents other than furosemide and the thiazide diuretics .
Biochemische Analyse
Biochemical Properties
Torasemide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the renin-angiotensin-aldosterone system . This interaction is crucial in its function as a diuretic and its potential role in attenuating myocardial remodelling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may have an effect on the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound’s interaction with the renin-angiotensin-aldosterone system suggests a potential mechanism of action .
Temporal Effects in Laboratory Settings
Changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Torasemide is synthesized through a series of chemical reactions involving pyridine and sulfonamide derivatives. One common synthetic route involves the reaction of 3-amino-4-chloropyridine with isopropyl isocyanate to form an intermediate, which is then reacted with 3-methylphenylamine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of organic solvents such as acetonitrile, ethers, and alcohols. The process includes steps like sulfonation, chlorination, and amination under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: Torasemid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Torasemid kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Torasemid in seine entsprechenden Amine umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Acetonitril, Ethanol und Isopropanol.
Hauptprodukte:
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Amine.
Substitutionsprodukte: Verschiedene substituierte Sulfonamide.
Vergleich Mit ähnlichen Verbindungen
Furosemide: Another loop diuretic with a shorter duration of action compared to torasemide.
Bumetanide: A loop diuretic with similar mechanisms but different pharmacokinetic properties.
Ethacrynic acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies.
Uniqueness of this compound: this compound is unique among loop diuretics due to its longer duration of action and higher bioavailability. It is also associated with a lower risk of rehospitalization for heart failure and improved long-term outcomes compared to furosemide .
Eigenschaften
IUPAC Name |
1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFQHCMQULJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023690 | |
Record name | Torsemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Torasemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L | |
Record name | SID49666477 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Torasemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torasemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As mentioned above, torasemide is part of the loop diuretics and thus, it acts by reducing the oxygen demand in the medullary thick ascending loop of Henle by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface. This action is obtained by the binding of torasemide to a chloride ion-binding site of the transport molecule. Torasemide is known to have an effect in the renin-angiotensin-aldosterone system by inhibiting the downstream cascade after the activation of angiotensin II. This inhibition will produce a secondary effect marked by the reduction of the expression of aldosterone synthase, TGF-B1 and thromboxane A2 and a reduction on the aldosterone receptor binding. | |
Record name | Torasemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56211-40-6 | |
Record name | Torasemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56211-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torsemide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Torasemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torsemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TORSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Torasemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163-164 °C, 164 - 164 °C | |
Record name | Torasemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torasemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.